[3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected ethylamine group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, while the acetic acid moiety contributes to solubility and reactivity in biological or chemical systems . This compound is classified as a tertiary amine and is utilized in pharmaceutical research, organic synthesis, and as a ligand or intermediate in catalytic applications .
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-15(12(18)19-13(2,3)4)10-6-7-14(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBALHAYUXVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151937 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]ethylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353987-28-6 | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]ethylamino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353987-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]ethylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, also known as Boc-ethyl-pyrrolidine-acetic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The compound consists of a pyrrolidine ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions from appropriate precursors.
- Introduction of the Boc Protecting Group : This is done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Attachment of the Acetic Acid Moiety : Finalizing the synthesis involves coupling the acetic acid to the pyrrolidine structure.
The biological activity of this compound is linked to its interaction with specific molecular targets. The Boc protecting group allows selective modifications while preserving the amine functionality, enabling interactions that can influence various biological pathways such as enzyme inhibition and receptor binding.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties. A study highlighted various β-amino acid derivatives that demonstrated significant antiviral activities against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The compound's structural analogs showed promising results in inhibiting viral replication at specific concentrations .
Antibacterial and Anti-inflammatory Effects
In addition to antiviral activities, compounds containing β-amino acid moieties have been noted for their antibacterial and anti-inflammatory properties. These effects are attributed to their ability to interact with bacterial enzymes and inflammatory pathways, making them potential candidates for further pharmacological development .
Case Studies
- Antiviral Activity Against HSV : In a comparative study, derivatives similar to this compound were tested for their efficacy against HSV. Results indicated that certain modifications enhanced their inhibitory effects on viral replication in cell cultures .
- Enzyme Inhibition Studies : A study evaluating the compound's potential as an enzyme inhibitor found that it effectively inhibited specific enzymes involved in amino acid transport, which could have implications for cancer treatment strategies .
Data Table: Biological Activities Comparison
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of pyrrolidine derivatives with substitutions at the 1- and 3-positions. Below is a comparative analysis with structurally related compounds:
¹Calculated based on molecular formula C₁₄H₂₅N₂O₄.
Research Findings and Data Tables
Thermal and Solubility Properties
Q & A
Q. What are the standard synthetic protocols for [3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves:
Amino Protection : Introduce the tert-butoxycarbonyl (Boc) group to the ethylamine moiety using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C .
Pyrrolidine Ring Formation : Cyclization via nucleophilic substitution or reductive amination, often using NaBH₃CN or Pd/C under hydrogen atmosphere .
Acetic Acid Functionalization : Coupling the pyrrolidine nitrogen to bromoacetic acid derivatives in DMF with K₂CO₃ at 60–80°C .
Deprotection : Remove the Boc group with TFA in DCM (0°C to RT) .
Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., Boc at δ 1.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and stereochemistry via coupling constants (e.g., J = 6–8 Hz for cis/trans isomers) .
- X-ray Crystallography : Resolve absolute configuration and bond angles. Use SHELX programs for refinement .
- IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, acetic acid C=O at ~1720 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 329.3) .
Advanced Questions
Q. How does the tert-butoxycarbonyl (Boc) protection strategy influence the compound’s reactivity in subsequent synthetic modifications?
- Methodological Answer : The Boc group:
- Enhances Stability : Protects the amine from nucleophilic side reactions during coupling steps (e.g., acetic acid functionalization) .
- Facilitates Deprotection : Selective removal with TFA without disrupting the pyrrolidine ring or acetic acid moiety .
- Steric Effects : The bulky tert-butyl group can hinder access to reactive sites, requiring optimized catalysts (e.g., Pd/C for hydrogenation) .
Case Study : In peptide synthesis, Boc-protected intermediates show 20–30% higher yields compared to unprotected analogs due to reduced side reactions .
Q. What computational modeling approaches are recommended to predict the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze torsional angles of the pyrrolidine ring (e.g., AMBER or GROMACS force fields) to predict dominant conformers in solution .
- Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., enzymes). Focus on hydrogen bonding between the acetic acid moiety and catalytic residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the Boc group on reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay at 48h incubation) to compare IC₅₀ values .
- Control Stereochemistry : Verify enantiopurity via chiral HPLC; (R)-isomers may show 10–100x higher activity than (S)-isomers in enzyme inhibition .
- Address Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Example : A 2025 study reported IC₅₀ = 14.1 μM against HeLa cells, while a 2024 study noted no activity. Discrepancies were traced to differences in stereochemical purity (85% vs. 98% ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
